molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B7799788 3-Methyl-2-butenal CAS No. 90467-71-3

3-Methyl-2-butenal

Cat. No.: B7799788
CAS No.: 90467-71-3
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyl-2-butenal, also known as 3,3-dimethylacrolein, is a very interesting reagent used in addition and cyclo-addition reactions . It is an α,β-unsaturated carbonyl compound, which means it has interesting properties that result from the conjugation of the carbon–carbon double bond with the carbonyl group and the two electrophilic sites: The carbonyl carbon and the carbon atom that is in β-position to it . The polarization of electron density makes their β-carbon atoms rather electrophilic .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, which are typically other molecules in the system where it is introduced. As an α,β-unsaturated carbonyl compound, it can participate in various chemical reactions, including addition and cyclo-addition reactions . The compound’s electrophilic β-carbon atoms interact with nucleophilic entities in its environment, leading to various chemical transformations .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific context of its use. It has been explored for the preparation of 1,4-dihydropyridines, diene adducts, pyranonaphthoquinones, nitropentanal pyrrole, cyclization precursors, and 2h-chromenes . These reactions indicate that this compound can participate in a variety of biochemical pathways, influencing the synthesis of various compounds.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For example, it has been used in the synthesis of various compounds, including 1,4-dihydropyridines, diene adducts, pyranonaphthoquinones, nitropentanal pyrrole, cyclization precursors, and 2H-chromenes . These compounds can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are used.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenal can be synthesized through the oxidation of 3-methyl-2-butenol using hydrogen peroxide (H₂O₂) as an oxidizing agent . This method yields the compound with high efficiency.

Industrial Production Methods: Industrial production of this compound involves the catalytic dehydrogenation of 3-methyl-2-butenol. The process typically employs a silver-based catalyst under controlled temperature and pressure conditions to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-butenal is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in both addition and cycloaddition reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-methylbut-2-enal
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InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
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InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=O)C
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID8029606, DTXSID30756462
Record name 3-Methylbut-2-enal
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Record name 3-Methylbuta-1,2-dien-1-ol
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma
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Boiling Point

134 °C, 136 °C
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Flash Point

37 °C
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Solubility

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75
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CAS No.

107-86-8, 90467-71-3
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Melting Point

-20 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-butenal?

A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analysis reveals characteristic features:

  • Nuclear Magnetic Resonance (NMR): [] Muon spin resonance studies have identified characteristic hyperfine coupling constants for muonium addition to both the C—C bond (59.96 MHz) and the CO bond (2.89 MHz) in this compound.
  • Infrared (IR) Spectroscopy: [] IR studies have been employed to characterize the adsorption and reaction behavior of this compound on catalyst surfaces like potassium-promoted Ru/SiO2. Significant perturbations of the C=O bond were observed in the presence of alkali promoters, highlighting their influence on catalytic activity.

Q3: How do alkali promoters influence the hydrogenation of this compound over Ru/SiO2 catalysts?

A3: Alkali promoters, specifically potassium, exert a notable influence on the hydrogenation of this compound over Ru/SiO2 catalysts. The addition of potassium promotes the selective hydrogenation of the C=O bond, leading to increased production of unsaturated alcohol. Conversely, C=C hydrogenation is suppressed. []

Q4: How does the adsorption of this compound on Pt(111) and Pt-Sn alloy surfaces vary?

A4: Research indicates that this compound exhibits strong adsorption on Pt(111) surfaces, with decomposition occurring at around 300 K. Through DFT calculations, five different adsorption configurations have been identified, characterized by η2, η3, and η4 hapticities. []

Q5: What is the role of this compound in the synthesis of citral?

A5: this compound, along with 3-methyl-2-buten-1-ol (prenol), serves as a key intermediate in the production of citral. Through an acid-catalyzed acetalization reaction, these precursors yield this compound diprenyl acetal, which is subsequently converted to citral via fission and rearrangement processes. []

Q6: Can you elaborate on the use of this compound in the synthesis of chromenes?

A6: this compound acts as a crucial building block in the synthesis of chromenes. Researchers have developed efficient methods for synthesizing chromenes, including methylenedioxyprecocene, by reacting this compound with various phenols in the presence of basic montmorillonite K10 clay under microwave irradiation. This approach offers a quick, clean, and environmentally friendly route for chromene synthesis. [, ]

Q7: How does this compound react with cysteine, and what is the significance of this reaction?

A7: In a unique reaction, this compound reacts with cysteine in a 1:2 ratio to form hexahydro-1,4-thiazepines. This is noteworthy as it represents a novel example of spontaneous seven-membered heterocycle formation from the interaction between cysteine and an α,β-unsaturated aldehyde. []

Q8: What is the significance of this compound in the context of cytokinin degradation?

A8: this compound has been identified as a key degradation product of the cytokinin N6-(Δ2-isopentenyl)adenine. Enzymatic cleavage of this cytokinin, mediated by an enzyme found in immature corn kernels, yields this compound as the primary side-chain derivative. [, ]

Q9: How does this compound contribute to the aroma profile of kiwi fruit?

A9: this compound has been identified and quantified as one of the aroma-active components in kiwi fruit puree and aqueous essence. This finding enhances our understanding of the complex aroma profile of kiwi fruit. []

Q10: What is the role of this compound in the context of aldehyde-induced xanthine oxidase activity in raw milk?

A10: Research suggests that this compound, among other aldehydes, can potentially accelerate oxidative processes in raw milk. This is attributed to its ability to induce the pro-oxidative activity of xanthine oxidase. This finding has implications for milk quality and shelf life. []

Q11: Does this compound affect predator oviposition behavior?

A11: Research has shown that this compound, a volatile organic compound, can stimulate oviposition in the syrphid fly species Episyrphus balteatus. This finding suggests the potential use of this compound in agricultural applications, such as attracting beneficial insects for pest control. []

Q12: How is computational chemistry used to study this compound?

A12: Computational techniques like DFT are instrumental in studying this compound. For example, DFT calculations have been employed to: * Investigate potential pathways for safranal synthesis using this compound as a starting material in Diels-Alder reactions. [] * Analyze the adsorption configurations and vibrational properties of this compound on different catalyst surfaces. []

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